molecular formula C17H19N5O B5560073 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5560073
M. Wt: 309.4 g/mol
InChI Key: LCMSZFPDFOERMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a small molecule building block belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This structural class is recognized as a privileged scaffold in medicinal chemistry due to its strong resemblance to purine bases, allowing its derivatives to interact effectively with a variety of enzymatic targets, particularly protein kinases. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated for their capacity to serve as potent tyrosine kinase inhibitors. Research has demonstrated that analogues within this chemical family exhibit significant activity against kinases such as Src, Fyn, and Bcr-Abl. These kinases are critically involved in signaling pathways that regulate cell proliferation, survival, and migration, making their inhibitors valuable tools for oncological research. For instance, certain pyrazolo[3,4-d]pyrimidine-based compounds have shown promising activity in cellular models of glioblastoma, affecting cell viability and tumorigenicity, and have even been shown to enhance cancer cell sensitivity to ionizing radiation. The specific substitution pattern of this compound—featuring a 4-methylbenzyl group at the N1 position and a morpholino group at the C4 position—is designed to explore structure-activity relationships (SAR) and optimize pharmacological properties like potency and selectivity. The morpholine ring is a common pharmacophore known to contribute favorable physicochemical properties and potential target binding. This makes 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine a versatile intermediate for researchers synthesizing novel compounds for probing biological mechanisms and developing potential therapeutic agents for conditions including cancer and inflammatory diseases. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-13-2-4-14(5-3-13)11-22-17-15(10-20-22)16(18-12-19-17)21-6-8-23-9-7-21/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMSZFPDFOERMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methylbenzyl group: This step often involves a nucleophilic substitution reaction where a 4-methylbenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the morpholin-4-yl group: This can be done through a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazolo[3,4-d]pyrimidine scaffold allows substitutions at positions 4 and 6. For example:

  • Chlorination : Under POCl₃ and PCl₅ at 110°C, the 4-amino group can be replaced with chlorine, forming 4-chloro intermediates .

  • Amination : Reaction with aniline at room temperature replaces chlorine with aryl amines .

Example reaction pathway :

text
4-chloro intermediate + aniline → 4-anilino derivative (yield: 72–85%)[3]

Cross-Coupling Reactions

Pd-catalyzed Suzuki coupling introduces aryl/heteroaryl groups. For structurally similar compounds:

  • Suzuki–Miyaura Coupling : Using Pd(dppf)Cl₂, Na₂CO₃, and boronic esters in DMF/H₂O at 100°C, substituents are added at position 6 .

Reaction Conditions Yield Reference
6-bromo + prop-1-en-2-ylPd(dppf)Cl₂, DMF/H₂O, 100°C, 2h68%
6-chloro + 4-methylbenzylamineTHF, rt, 12h82%

Functionalization via Ureido Groups

The 6-position can be modified with ureido substituents to enhance mTOR/PI3K inhibition :

  • Ureido Appendages : 6-arylureidophenyl groups increase mTOR affinity (IC₅₀ < 1 nM) .

  • Alkyl vs. Aryl Selectivity : 6-alkylureidophenyl groups improve mTOR selectivity (>1,000-fold over PI3K-α) .

Key finding :

"Combination of 6-alkylureidophenyl groups with 1-carbamoylpiperidine substitution resulted in subnanomolar IC₅₀ against mTOR" .

Acid/Base-Mediated Reactions

The morpholine ring and benzyl group participate in pH-dependent reactions:

  • Morpholine Ring Opening : Under acidic conditions (HCl/EtOH), the morpholine ring may cleave, forming secondary amines.

  • Benzyl Deprotection : Hydrogenolysis (H₂/Pd-C) removes the 4-methylbenzyl group.

Cyclization and Condensation

Multi-step syntheses often involve cyclization to form the pyrazolo[3,4-d]pyrimidine core:

  • Pyrazole Formation : Phenylhydrazine reacts with nitriles to form 5-amino-pyrazole intermediates .

  • Pyrimidine Ring Closure : Fusion with urea or thiourea yields the bicyclic structure .

Optimized conditions :

  • Solvent: THF or DMSO

  • Temperature: 80–120°C

  • Catalysts: NaOH (for hydrolysis)

Oxidation and Reduction

  • Oxidation : The 4-methylbenzyl group oxidizes to carboxylic acids under strong oxidants (e.g., KMnO₄).

  • Reduction : Nitro groups (if present) reduce to amines using H₂/Pd-C .

Stability and Degradation

  • Thermal Stability : Stable below 200°C; decomposes at higher temperatures.

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions.

Comparative Reactivity Table

Reaction Type Position Modified Key Reagents Outcome
Nucleophilic substitutionC4, C6POCl₃, anilineChloro/anilino derivatives
Suzuki couplingC6Pd(dppf)Cl₂, boronic esterAryl/alkenyl derivatives
Ureido functionalizationC6Urea, alkyl halidesmTOR-selective inhibitors
Morpholine ring openingMorpholineHCl/EtOHSecondary amines

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The electron-deficient pyrimidine ring directs substitutions to C6 .

  • Steric Effects : Bulky substituents at C1 (4-methylbenzyl) hinder reactions at adjacent positions.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the suppression of tumor growth in various cancer models .

Antimicrobial Properties

The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has been explored extensively. In vitro studies suggest that these compounds can exhibit activity against a range of bacterial strains, including resistant strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neurological Applications

The morpholine component of the compound suggests potential applications in treating neurological disorders. Morpholine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that this compound may influence serotonin and dopamine pathways, making it a candidate for further exploration in neuropharmacology .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Pyrazolo[3,4-d]pyrimidines have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of a related pyrazolo[3,4-d]pyrimidine derivative in inhibiting the growth of breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity

In another study, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited MIC values lower than traditional antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations:

  • Morpholine vs. Piperazine/Piperidine : Morpholine-containing derivatives (e.g., the target compound and PDE10 inhibitor in ) often exhibit enhanced solubility and metabolic stability compared to piperazinyl/piperidine analogs .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 1-(4-Chlorobenzyl)-Piperazinyl Analog PDE10 Inhibitor
Molecular Weight ~352 g/mol 432.96 g/mol ~450 g/mol
LogP (Estimated) ~3.2 (moderate lipophilicity) ~4.1 (higher lipophilicity) ~2.8 (improved solubility)
Hydrogen Bond Acceptors 6 6 8
Metabolic Stability Moderate (morpholine resists oxidation) Lower (piperazine susceptible to CYP450) High (morpholine and methyl groups enhance stability)

Biological Activity

1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:

  • Molecular Formula : C17H19N5O
  • Molecular Weight : 313.37 g/mol
  • IUPAC Name : 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets, particularly protein kinases.

Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of protein kinases, which play critical roles in cell signaling pathways related to cancer progression and inflammation. The specific mechanism of action for 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves:

  • Inhibition of Kinase Activity : This compound has been shown to inhibit various kinases involved in tumor growth and survival pathways. For instance, studies indicate that it may serve as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer cell proliferation and angiogenesis .

Anticancer Activity

Research has demonstrated the anticancer potential of 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine through various in vitro and in vivo studies:

  • Cell Line Studies : In MCF-7 breast cancer cells, this compound exhibited significant inhibition of cell growth and induced apoptosis. The IC50 values for inhibition were reported in the range of 0.3 to 24 µM depending on the specific target .
  • Animal Models : In xenograft models, compounds similar to this pyrazolo derivative have shown promising results in reducing tumor size and improving survival rates .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects:

  • Prostaglandin Inhibition : Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit prostaglandin synthesis, which is crucial for mediating inflammatory responses. This suggests a potential therapeutic application in treating inflammatory diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activity of pyrazolo[3,4-d]pyrimidines and their derivatives:

StudyFocusFindings
Abd El-Salam et al. (2012)Synthesis and evaluationReported anti-inflammatory activity with LD50 values above 1100 mg/kg .
PMC10573254 (2023)Dual kinase inhibitionIdentified as a potent dual inhibitor with significant anticancer activity .
Botta et al. (2017)Prodrug developmentEnhanced solubility and pharmacokinetics were achieved for several derivatives .

Q & A

Q. What are the key considerations in designing synthetic routes for 1-(4-methylbenzyl)-4-morpholino-pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives typically involve multi-step reactions with careful selection of solvents and reagents. For example:
  • Nucleophilic substitution : Reacting intermediates (e.g., compound 5 in ) with alkyl/aryl halides in dry acetonitrile under reflux yields substituted derivatives (e.g., compounds 8a,b) .
  • Condensation reactions : Urea/thiourea derivatives (e.g., 9a-d) are synthesized by reacting intermediates with isocyanates/isothiocyanates in dichloromethane .
  • Esterification : Benzoate derivatives (e.g., 10a-e) form via reactions with benzoyl chlorides in dry benzene .
    Key considerations include solvent polarity, reaction temperature, and purification methods (e.g., recrystallization from acetonitrile or DMF) .

Q. How can researchers confirm the structural integrity of 1-(4-methylbenzyl)-4-morpholino-pyrazolo[3,4-d]pyrimidine using spectroscopic methods?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • 1H NMR : Identifies substituent environments (e.g., methylbenzyl protons at δ ~2.3 ppm, morpholine protons at δ ~3.5–3.7 ppm) and confirms regioselectivity .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in ester derivatives) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
    Cross-referencing spectral data with known analogs (e.g., pyrazolo[3,4-d]pyrimidin-4-ones in ) enhances reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across substituted pyrazolo[3,4-d]pyrimidines?

  • Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. Strategies include:
  • Systematic SAR studies : Compare activities of derivatives with controlled substitutions (e.g., morpholine vs. piperidine groups) to isolate pharmacophore contributions .
  • Dose-response profiling : Test compounds across multiple concentrations to account for potency thresholds (e.g., antitumor IC₅₀ values in ).
  • Orthogonal assays : Validate results using complementary methods (e.g., enzymatic inhibition vs. cell viability assays) .

Q. What computational strategies can predict the reactivity or pharmacological profile of 1-(4-methylbenzyl)-4-morpholino-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : Advanced computational tools integrate:
  • Quantum chemical calculations : Predict reaction pathways (e.g., transition states in nucleophilic substitutions) using density functional theory (DFT) .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases or purine receptors) to prioritize derivatives for synthesis .
  • Machine learning : Train models on existing bioactivity data to forecast ADMET properties or synthetic feasibility .

Q. What methods are effective in analyzing structure-activity relationships (SAR) for morpholine-containing pyrazolo[3,4-d]pyrimidines?

  • Methodological Answer : SAR analysis involves:
  • Bioisosteric replacement : Test analogs with morpholine substituted by piperazine or thiomorpholine to assess tolerance for heteroatom variations .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.